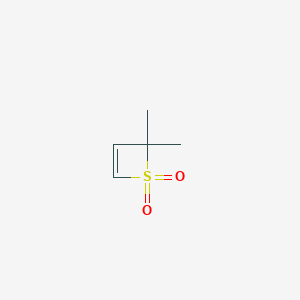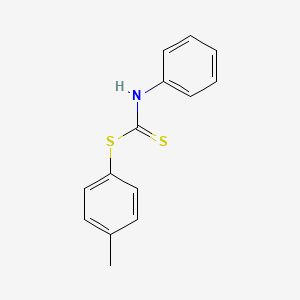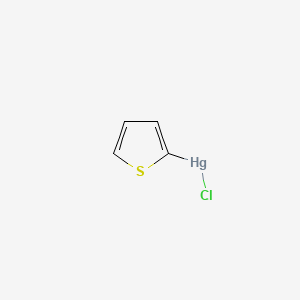
Chloro-2-thienylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro-2-thienylmercury is an organomercury compound with the molecular formula C₄H₃ClHgS. It is known for its unique structure, which includes a thiophene ring bonded to a mercury atom through a chlorine atom.
準備方法
Synthetic Routes and Reaction Conditions: Chloro-2-thienylmercury can be synthesized through the reaction of 2-thienylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solution, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is common in industrial settings .
化学反応の分析
Types of Reactions: Chloro-2-thienylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and thiophene derivatives.
Substitution: The chlorine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Mercuric oxide and thiophene derivatives.
Reduction: Elemental mercury and thiophene derivatives.
Substitution: Various halogenated thiophene compounds.
科学的研究の応用
Chloro-2-thienylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of chloro-2-thienylmercury involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects .
類似化合物との比較
Phenylmercury chloride: Similar structure but with a phenyl group instead of a thiophene ring.
Methylmercury chloride: Contains a methyl group instead of a thiophene ring.
Ethylmercury chloride: Contains an ethyl group instead of a thiophene ring.
Uniqueness: Chloro-2-thienylmercury is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
5857-39-6 |
|---|---|
分子式 |
C4H3ClHgS |
分子量 |
319.18 g/mol |
IUPAC名 |
chloro(thiophen-2-yl)mercury |
InChI |
InChI=1S/C4H3S.ClH.Hg/c1-2-4-5-3-1;;/h1-3H;1H;/q;;+1/p-1 |
InChIキー |
ZHYQQIZNGJOGSG-UHFFFAOYSA-M |
正規SMILES |
C1=CSC(=C1)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)
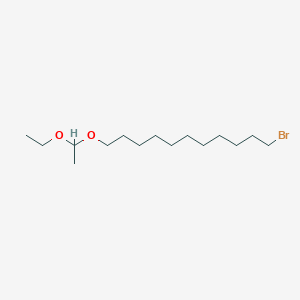

![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)
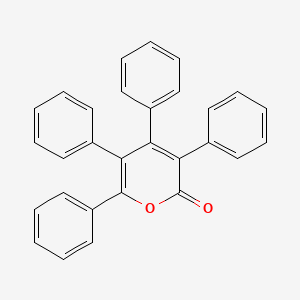
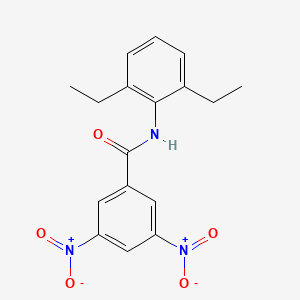
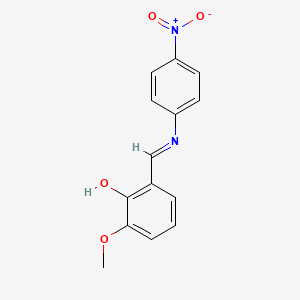
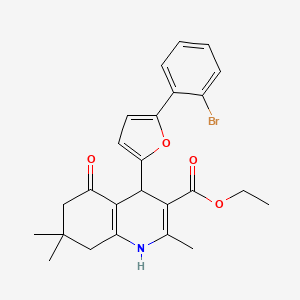

![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)
